(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid
Description
The compound “(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid” is a chiral bicyclic molecule featuring a pyrrolidine ring substituted with a carboxylic acid group at the C2 position (R-configuration) and an azetidine moiety protected by a tert-butoxycarbonyl (Boc) group. The Boc group, derived from 2-methylpropan-2-yloxycarbonyl, serves as a common protecting group for amines, enhancing solubility and stability during synthetic processes .
Properties
IUPAC Name |
(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-7-9(8-14)15-6-4-5-10(15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOAYZVPFMNCCX-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C12H19N O4
- Molecular Weight : 241.287 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including cytotoxic effects against certain cancer cell lines, potential as an enzyme inhibitor, and interaction with specific receptors.
Cytotoxic Activity
A study published in MDPI highlighted the cytotoxic effects of derivatives related to this compound against several cancer cell lines. The compound demonstrated significant activity against:
- 4T1 Murine Mammary Carcinoma
- COLO201 Human Colorectal Adenocarcinoma
The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment. The results indicated a dose-dependent response with a calculated value indicating the concentration needed to kill 50% of the cells.
| Cell Line | (µM) | Observations |
|---|---|---|
| 4T1 | <30 | High sensitivity |
| COLO201 | <30 | High sensitivity |
The mechanism by which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest in various phases depending on the concentration and cell type.
- Inhibition of DNA Synthesis : Higher concentrations resulted in decreased DNA synthesis, leading to increased proportions of cells in specific phases of the cell cycle.
Case Studies
Several case studies have documented the effects of this compound on different cancer models:
-
Study on COLO201 Cells :
- Findings : Treatment resulted in a significant decrease in cell proliferation index and induced G2/M phase arrest.
- : Suggests potential for use in therapeutic strategies targeting colorectal cancer.
-
Study on MDA-MB-231 Cells :
- Findings : Showed resistance to lower concentrations but significant effects at higher doses, indicating a potential for combination therapies.
- : Highlights the need for further exploration into dosage optimization.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underpinning the activity of this compound. Key areas for future investigation include:
- Structure–activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess pharmacokinetics and therapeutic windows.
- Exploration of combinatorial therapies with existing chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights:
Core Scaffold Variations: The target compound’s azetidine ring distinguishes it from analogs with phenyl (e.g., ) or phenethyl (e.g., ) substituents. Azetidines impose greater ring strain compared to pyrrolidines, which may alter reactivity or metabolic stability .
Stereochemical Considerations :
- The R-configuration at the pyrrolidine C2 position is conserved in the target compound and its analog , which is critical for enantioselective interactions in biological systems.
Protective Group Utility :
- The Boc group is consistently used across analogs to shield secondary amines during synthesis. However, its removal (e.g., via acidolysis) could yield reactive intermediates for further functionalization .
Physicochemical Properties :
- The predicted pKa of 4.31 for the (3R,4R)-phenyl analog highlights the carboxylic acid’s moderate acidity, likely comparable to the target compound. This property influences ionization state under physiological conditions, affecting bioavailability.
Synthetic Accessibility :
- describes multi-step protocols for related pyrrolidine derivatives, involving condensation of aldehydes (e.g., 2,3-difluorobenzaldehyde) with Boc-protected intermediates . Similar strategies may apply to the target compound’s synthesis.
Q & A
Q. What are the key structural features of (2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid, and how do they influence reactivity?
The compound contains a pyrrolidine-2-carboxylic acid backbone with an azetidine ring substituted at the 3-position by a tert-butoxycarbonyl (Boc) group. The stereochemistry at the 2-position (R-configuration) is critical for chiral selectivity in synthesis or biological interactions. The Boc group enhances solubility and stability during synthetic steps but requires acidic conditions for deprotection (e.g., HCl in dioxane) . The azetidine ring’s strain may increase reactivity in nucleophilic substitutions or cycloadditions .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1 : Coupling of a Boc-protected azetidine intermediate with a pyrrolidine precursor. For example, using tert-butyl XPhos and palladium acetate for cross-coupling reactions under inert conditions (40–100°C) .
- Step 2 : Hydrolysis of ester intermediates (e.g., methyl esters) to carboxylic acids using HCl/water at 93–96°C for 17 hours .
- Purification : Column chromatography or recrystallization in alkaline solutions (e.g., 5% NaOH) followed by acidification to isolate the carboxylic acid .
Q. How should researchers confirm the compound’s stereochemical purity?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- NMR : Analyze coupling constants (e.g., H NMR -values) to confirm diastereomeric ratios .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced Questions
Q. How can experimental design address low yields in Boc-deprotection steps?
Low yields during Boc removal (e.g., <50%) may result from incomplete acidolysis. Mitigation strategies include:
- Optimized conditions : Use 4 M HCl in dioxane at 0°C for 24 hours instead of aqueous HCl to minimize side reactions .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ FT-IR for carbonyl group disappearance .
- Alternative reagents : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at RT for 2 hours .
Q. What analytical methods resolve contradictions in stability data for azetidine-containing compounds?
Stability discrepancies (e.g., decomposition under ambient vs. inert storage) require:
- Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via LC-MS for byproducts (e.g., ring-opened amines or lactams) .
- Thermogravimetric analysis (TGA) : Identify decomposition temperatures and moisture sensitivity .
- Long-term storage data : Store under argon at –20°C; compare NMR spectra over 6 months to assess structural integrity .
Q. How can researchers design derivatives to enhance bioavailability while retaining activity?
- Ester prodrugs : Replace the carboxylic acid with methyl esters (e.g., using HSO/MeOH) to improve membrane permeability. Hydrolyze in vivo via esterases .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the azetidine nitrogen to increase solubility and half-life .
- Bioisosteres : Replace the Boc group with carbamates or sulfonamides to modulate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
